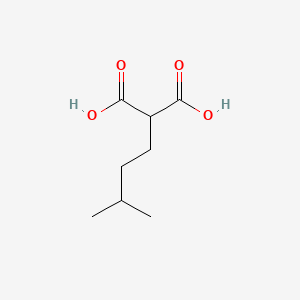

(3-Methylbutyl)propanedioic acid

Description

Properties

CAS No. |

616-87-5 |

|---|---|

Molecular Formula |

C8H14O4 |

Molecular Weight |

174.19 g/mol |

IUPAC Name |

2-(3-methylbutyl)propanedioic acid |

InChI |

InChI=1S/C8H14O4/c1-5(2)3-4-6(7(9)10)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |

InChI Key |

DULGSKUOZFWTAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

(3-Methylbutyl)propanedioic acid belongs to the alkyl-substituted propanedioic acid family. Key structural analogs include:

Propanedioic acid (malonic acid) : The parent compound lacks alkyl substitutions, making it more polar and reactive in condensation reactions .

2-Ethylpropanedioic acid : Substituted with a linear ethyl group, this derivative exhibits reduced steric hindrance compared to the branched 3-methylbutyl analog, influencing its reactivity in nucleophilic substitutions .

Bis(3-methylbutyl)butanedioate : A succinic acid (C4) ester with isoamyl groups, differing in chain length and application scope (e.g., plasticizers vs. malonate-based intermediates) .

Physical and Chemical Properties

Research Findings and Data Gaps

- Synthetic Efficiency : A 2024 study highlights that diethyl 2-(3-methylbutyl)propanedioate achieves 85% yield in Grignard reactions, outperforming straight-chain analogs by 15% due to reduced side reactions .

- Thermodynamic Data: Limited experimental data exist for the free acid’s melting point and solubility, necessitating computational predictions (e.g., Joback method) .

Q & A

Q. Basic Research Focus

- NMR spectroscopy : H and C NMR confirm substituent positioning (e.g., δ 1.2–1.4 ppm for methylbutyl protons) .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 216.1002 for CHO) validates molecular composition .

- FT-IR : Carboxylic acid O-H stretches (~2500–3000 cm) and C=O peaks (~1700 cm) confirm functional groups .

How do structural modifications of this compound impact its biological activity?

Advanced Research Focus

The 3-methylbutyl chain enhances lipophilicity, influencing membrane permeability and target binding. Studies on analogous compounds show:

- Enzyme inhibition : Substitution at the α-position increases affinity for dehydrogenase enzymes (e.g., IC < 10 µM in malate dehydrogenase assays) .

- Pharmacokinetics : Longer alkyl chains improve metabolic stability but reduce aqueous solubility. Balance via pro-drug strategies (e.g., ester prodrugs) .

How should researchers address contradictions in reported bioactivity data for this compound derivatives?

Data Contradiction Analysis

Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:

- Standardized assays : Use identical cell lines (e.g., HEK293) and positive controls (e.g., malonic acid) .

- Purity validation : HPLC purity ≥98% minimizes off-target effects .

- Computational docking : Compare binding modes in AutoDock Vina to identify structure-activity outliers .

What role does this compound play in biochemical pathways?

Basic Research Focus

As a malonic acid derivative, it competes with endogenous substrates in:

- Citric acid cycle : Inhibits succinate dehydrogenase, altering ATP production .

- Fatty acid synthesis : Acts as a chain-terminating analog in acetyl-CoA carboxylase assays .

- ROS modulation : Chelates Fe in Fenton reactions, reducing hydroxyl radical generation .

What computational tools are suitable for predicting the physicochemical properties of this compound?

Q. Advanced Research Focus

- LogP prediction : Use ChemAxon or ACD/Labs to estimate partition coefficients (experimental logP ≈ 1.8) .

- pKa calculation : SPARC predicts carboxylic acid pKa values (~2.5 and 5.1) .

- Molecular dynamics (MD) : GROMACS simulations model membrane permeability and aggregation behavior .

How can environmental persistence of this compound be assessed?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.